3-nitro-N-(thiophen-2-ylmethyl)aniline chemical structure and properties
3-nitro-N-(thiophen-2-ylmethyl)aniline chemical structure and properties
An In-Depth Technical Guide to 3-nitro-N-(thiophen-2-ylmethyl)aniline: Synthesis, Characterization, and Potential Applications
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realm of chemical research and drug discovery, we often encounter novel molecules that, while structurally intriguing, lack an extensive body of published literature. 3-nitro-N-(thiophen-2-ylmethyl)aniline is one such compound. While direct, in-depth experimental data for this specific molecule is not widely available in peer-reviewed journals, its constituent moieties—the 3-nitroaniline core and the thiophen-2-ylmethyl substituent—are well-characterized and ubiquitous in medicinal chemistry.
This guide, therefore, adopts a first-principles approach. By deconstructing the molecule into its fundamental components, we can predict its properties, devise a robust synthetic route, and propose potential applications grounded in the established roles of its structural motifs. This document serves as both a practical manual for the synthesis and characterization of this compound and a forward-looking perspective on its potential utility for researchers in the pharmaceutical and material sciences.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any chemical entity is a thorough understanding of its structure and resultant physicochemical properties. These parameters govern its reactivity, solubility, and potential for biological interactions.
Chemical Structure
3-nitro-N-(thiophen-2-ylmethyl)aniline is an aromatic amine characterized by a central aniline ring substituted with a nitro group at the meta position and a thiophen-2-ylmethyl group on the amine nitrogen.
Figure 1: Chemical Structure of 3-nitro-N-(thiophen-2-ylmethyl)aniline.
The key structural features are:
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Electron-Withdrawing Nitro Group: The nitro group at the meta-position significantly influences the electron density of the aniline ring, decreasing the basicity of the amine nitrogen.
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Thiophene Ring: A five-membered aromatic heterocycle containing sulfur, which is a common scaffold in medicinal chemistry known for its diverse biological activities.
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Methylene Linker: A flexible CH₂ group connects the thiophene ring to the amine nitrogen.
Predicted Physicochemical Properties
While experimental data is scarce, we can predict key physicochemical properties based on the structure. These predictions are valuable for designing experiments, such as selecting appropriate solvent systems for synthesis and purification.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Provides the elemental composition. |
| Molecular Weight | 234.28 g/mol | Essential for stoichiometric calculations in synthesis. |
| Predicted LogP | 2.8 - 3.2 | Suggests moderate lipophilicity, indicating potential for cell membrane permeability. |
| Predicted pKa (Amine) | 1.5 - 2.5 | The nitro group's electron-withdrawing effect significantly reduces the basicity of the secondary amine. |
| Predicted Melting Point | 90 - 110 °C | Provides an estimated range for characterization and purity assessment. |
| Predicted Boiling Point | > 400 °C | High boiling point is expected due to the molecular weight and polar functional groups. |
Proposed Synthesis and Purification Protocol
A robust and reproducible synthetic route is paramount. The most logical approach for synthesizing 3-nitro-N-(thiophen-2-ylmethyl)aniline is through reductive amination . This well-established reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine.
Synthesis Workflow
Figure 2: Proposed workflow for the synthesis of 3-nitro-N-(thiophen-2-ylmethyl)aniline.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and checkpoints.
Materials:
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3-Nitroaniline (1.0 eq)
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Thiophene-2-carboxaldehyde (1.1 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel (for column chromatography)
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Hexanes and Ethyl Acetate (EtOAc) (for chromatography)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (1.0 eq) and anhydrous dichloromethane. Stir until the aniline is fully dissolved.
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Addition of Aldehyde: Add thiophene-2-carboxaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.
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Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde starting material. Its use avoids the need for pH control that is often required with other borohydride reagents.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexanes:EtOAc). The disappearance of the limiting reactant (3-nitroaniline) and the appearance of a new, less polar spot indicates reaction completion.
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Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash with brine. Trustworthiness: The brine wash helps to remove any remaining water from the organic layer, improving the efficiency of the subsequent drying step.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 3-nitro-N-(thiophen-2-ylmethyl)aniline as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Applications in Drug Discovery and Materials Science
The structural motifs within 3-nitro-N-(thiophen-2-ylmethyl)aniline suggest several potential avenues for research and application.
As a Scaffold in Medicinal Chemistry
Both nitroaromatic and thiophene-containing compounds are prevalent in pharmaceuticals. The nitro group can act as a hydrogen bond acceptor or be metabolically reduced to a reactive nitroso or hydroxylamine species, a strategy used in some antimicrobial and anticancer agents. The thiophene ring is a well-known bioisostere for a phenyl ring, often used to modulate physicochemical properties and improve metabolic stability.
Figure 3: Potential applications of the core scaffold in drug discovery.
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic ring system linked to an aniline core. This compound could serve as a starting point for developing inhibitors targeting specific kinases involved in cancer or inflammatory diseases.
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Antimicrobial Agents: The nitro group is a key feature of drugs like metronidazole. This compound could be investigated for activity against anaerobic bacteria or parasites.
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Anticancer Agents: The nitro group can be selectively reduced in the hypoxic (low oxygen) environment of solid tumors, releasing a cytotoxic agent. This makes the compound a candidate for development as a hypoxia-activated prodrug.
In Materials Science
The electron-rich thiophene ring and the electron-deficient nitroaniline moiety give the molecule a "push-pull" electronic character. This could impart interesting photophysical properties, making it a candidate for investigation in:
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Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
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Non-linear Optics: The charge transfer character could lead to significant non-linear optical properties.
Conclusion and Future Directions
3-nitro-N-(thiophen-2-ylmethyl)aniline represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles. The proposed applications in medicinal chemistry and materials science are grounded in the known properties of its constituent functional groups.
Future work should focus on the experimental validation of the proposed synthetic protocol and a thorough characterization of the compound's physicochemical and biological properties. Such studies will be crucial in unlocking the full potential of this intriguing molecule.
References
(Note: As specific literature for the target molecule is unavailable, these references support the proposed synthetic methodology and the general importance of the chemical moieties.)
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Reductive Amination in Organic Synthesis: Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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Thiophenes in Medicinal Chemistry: Gomaa, M. S. (2019). Thiophene-based compounds as pharmacologically active agents. Future Medicinal Chemistry, 11(16), 2165-2189. [Link]
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Nitroaromatic Compounds in Drug Discovery: Thompson, A. M. (2014). The medicinal chemistry of nitro-aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 24(17), 4065-4076. [Link]
